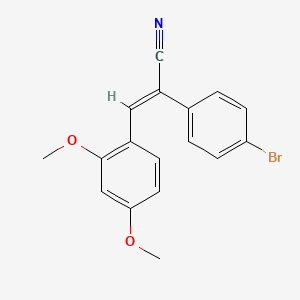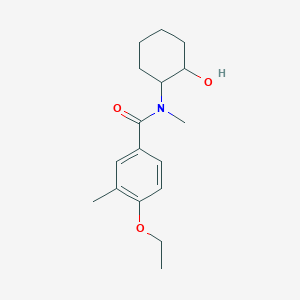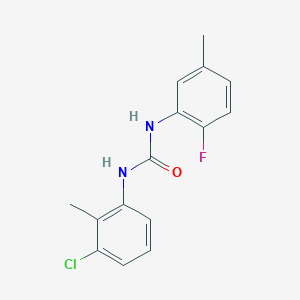
2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile, also known as BDMC, is a chemical compound with potential applications in scientific research. This compound belongs to the family of α,β-unsaturated nitriles and has been shown to exhibit interesting biological properties.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and proliferation. It has also been shown to activate the p38 MAPK pathway, which is involved in the induction of apoptosis.
Biochemical and Physiological Effects
2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to exhibit several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has also been shown to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer. In addition, 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for the development of new anti-cancer drugs. However, one limitation of using 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research involving 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile. One area of research is the development of new anti-cancer drugs based on 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile. Another area of research is the investigation of the mechanism of action of 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile, which is not fully understood. Additionally, the potential use of 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile in combination with other anti-cancer drugs is an area of research that warrants further investigation. Finally, the development of new methods for synthesizing 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile with improved solubility in water is an area of research that could improve the usability of this compound in lab experiments.
Conclusion
In conclusion, 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile is a chemical compound with potential applications in scientific research. Its anti-cancer properties make it a promising candidate for the development of new anti-cancer drugs. The mechanism of action of 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to exhibit several biochemical and physiological effects, including the induction of apoptosis in cancer cells. While there are some limitations to using 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile in lab experiments, there are several future directions for research that could improve our understanding of this compound and its potential applications.
Synthesemethoden
The synthesis of 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile can be achieved through a multi-step process involving the reaction of 4-bromobenzaldehyde with 2,4-dimethoxybenzaldehyde, followed by the addition of malononitrile and a base-catalyzed Knoevenagel condensation. The resulting product is then purified through column chromatography to obtain pure 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to exhibit interesting biological properties that make it a potential candidate for scientific research. One of the most promising applications of 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile is in cancer research. 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been found to possess anti-cancer properties by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
(E)-2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-20-16-8-5-13(17(10-16)21-2)9-14(11-19)12-3-6-15(18)7-4-12/h3-10H,1-2H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADQHHSMQDMFCF-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl {[4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5296857.png)

![1-{[(2-furylmethyl)amino]carbonyl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5296876.png)
![(1S*,6R*)-9-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B5296891.png)
![N-(4-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5296893.png)
![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B5296903.png)
![3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine](/img/structure/B5296906.png)
![2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5296908.png)
![N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5296919.png)

![6-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5296946.png)
![4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane](/img/structure/B5296961.png)

![3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5296969.png)